1-Cycloheptyl-3-cyclopropylthiourea
Overview
Description
1-Cycloheptyl-3-cyclopropylthiourea is an organic compound with the molecular formula C11H20N2S. It is a thiourea derivative characterized by the presence of a cycloheptyl and a cyclopropyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-Cycloheptyl-3-cyclopropylthiourea typically involves the reaction of cycloheptylamine with cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cycloheptylamine+Cyclopropyl isothiocyanate→this compound
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for the purification and analysis of the compound .
Chemical Reactions Analysis
1-Cycloheptyl-3-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cycloheptyl-3-cyclopropylthiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-cyclopropylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cycloheptyl-3-cyclopropylthiourea can be compared with other thiourea derivatives such as:
- 1-Cyclohexyl-3-cyclopropylthiourea
- 1-Cycloheptyl-3-phenylthiourea
- 1-Cyclopentyl-3-cyclopropylthiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of cycloheptyl and cyclopropyl groups, which may confer distinct reactivity and activity profiles .
Properties
IUPAC Name |
1-cycloheptyl-3-cyclopropylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(13-10-7-8-10)12-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBZXTZJNQXBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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